H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA
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Overview
Description
The compound H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA is a synthetic peptide. It is a biotinylated peptide, which means it has a biotin molecule attached to it. This compound is often used in biochemical and molecular biology research due to its ability to bind to streptavidin with high affinity, making it useful in various assays and detection methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: has numerous applications in scientific research:
Biochemistry: Used in affinity purification and pull-down assays due to its biotinylation, which allows for strong binding to streptavidin-coated surfaces.
Molecular Biology: Employed in Western blotting, ELISA, and immunoprecipitation techniques for detecting specific proteins.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in targeted treatments.
Industry: Utilized in the development of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA involves its ability to bind to streptavidin with high affinity. This binding is due to the biotin moiety, which forms a strong non-covalent interaction with streptavidin. This interaction is exploited in various assays to capture or detect target molecules.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA: Similar structure but with a trimethylated lysine residue.
H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys-OH.TFA: Lacks the biotinylation, affecting its binding properties.
Uniqueness
The uniqueness of H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH.TFA lies in its biotinylation, which allows for strong and specific binding to streptavidin. This property makes it highly valuable in various biochemical and molecular biology applications.
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H208N42O33S.C2HF3O2/c1-59(2)52-77(105(182)137-61(4)94(171)135-53-85(166)134-56-88(169)141-76(112(189)190)32-17-22-46-129-84(165)38-13-12-37-81-92-79(58-192-81)152-116(191)156-92)150-102(179)74(39-41-82(121)163)146-97(174)68(29-15-20-44-118)144-100(177)72(34-25-48-131-114(125)126)148-107(184)80-36-27-51-158(80)111(188)63(6)139-96(173)67(28-14-19-43-117)140-87(168)55-133-86(167)54-136-108(185)89(64(7)160)153-106(183)78(57-159)151-101(178)69(30-16-21-45-119)145-99(176)71(33-24-47-130-113(123)124)143-95(172)62(5)138-109(186)90(65(8)161)154-104(181)75(40-42-83(122)164)147-98(175)70(31-18-23-50-157(10)11)149-110(187)91(66(9)162)155-103(180)73(142-93(170)60(3)120)35-26-49-132-115(127)128;3-2(4,5)1(6)7/h59-81,89-92,159-162H,12-58,117-120H2,1-11H3,(H2,121,163)(H2,122,164)(H,129,165)(H,133,167)(H,134,166)(H,135,171)(H,136,185)(H,137,182)(H,138,186)(H,139,173)(H,140,168)(H,141,169)(H,142,170)(H,143,172)(H,144,177)(H,145,176)(H,146,174)(H,147,175)(H,148,184)(H,149,187)(H,150,179)(H,151,178)(H,153,183)(H,154,181)(H,155,180)(H,189,190)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)(H2,152,156,191);(H,6,7)/t60-,61-,62-,63-,64+,65+,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKWPJQXUVSGRB-LYVKTIEWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H209F3N42O35S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2865.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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